![molecular formula C9H5ClF2N2O B2595921 4-Chloro-7-(difluoromethoxy)quinazoline CAS No. 2225142-46-9](/img/structure/B2595921.png)
4-Chloro-7-(difluoromethoxy)quinazoline
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Overview
Description
4-Chloro-7-(difluoromethoxy)quinazoline is a chemical compound with the molecular formula C9H5ClF2N2O . It is a type of quinazoline, a class of organic compounds that are of interest in medicinal chemistry .
Synthesis Analysis
The synthesis of quinazoline derivatives, including 4-Chloro-7-(difluoromethoxy)quinazoline, often involves condensation of amides to anilines with ortho nitrile, carboxylic acids, and amides . Other methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-(difluoromethoxy)quinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms .Physical And Chemical Properties Analysis
4-Chloro-7-(difluoromethoxy)quinazoline has a predicted density of 1.466±0.06 g/cm3 and a predicted boiling point of 317.1±37.0 °C .Scientific Research Applications
Anti-Cancer Activity
Quinazoline derivatives, including “4-Chloro-7-(difluoromethoxy)quinazoline”, have been studied for their potential anti-cancer properties . For instance, a series of novel 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
Anti-Inflammatory Activity
Quinazoline derivatives have been found to exhibit anti-inflammatory properties . This suggests that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the treatment of inflammatory conditions.
Anti-Bacterial Activity
Research has shown that quinazoline derivatives can have anti-bacterial effects . This means that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the development of new antibiotics.
Analgesic Activity
Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This suggests that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the development of new pain relief medications.
Anti-Viral Activity
Quinazoline derivatives have been found to exhibit anti-viral properties . This suggests that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the treatment of viral infections.
Anti-Convulsant Activity
Quinazoline derivatives have been found to have anti-convulsant properties . This suggests that “4-Chloro-7-(difluoromethoxy)quinazoline” could potentially be used in the treatment of conditions such as epilepsy.
Future Directions
Quinazoline derivatives, including 4-Chloro-7-(difluoromethoxy)quinazoline, are of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on designing and synthesizing new quinazoline-based compounds as potential drugs of anticancer potency against various types of cancers .
properties
IUPAC Name |
4-chloro-7-(difluoromethoxy)quinazoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2O/c10-8-6-2-1-5(15-9(11)12)3-7(6)13-4-14-8/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTGJCMEIAPDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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